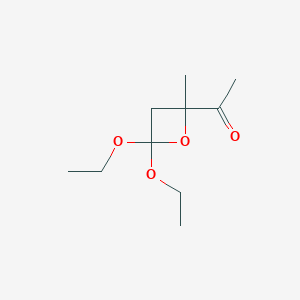
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and two ethoxy groups attached to the same carbon atom
Métodos De Preparación
The synthesis of 1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methyloxetan-2-yl derivatives with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ethoxy groups, leading to the formation of hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The oxetane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparación Con Compuestos Similares
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one can be compared with other oxetane derivatives, such as:
1-(3-(2-methyloxetan-2-yl)phenyl)ethan-1-one: This compound also contains an oxetane ring but differs in the substitution pattern, leading to different reactivity and applications.
1-(4-(2-methyloxetan-2-yl)phenyl)ethan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
93183-68-7 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(4,4-diethoxy-2-methyloxetan-2-yl)ethanone |
InChI |
InChI=1S/C10H18O4/c1-5-12-10(13-6-2)7-9(4,14-10)8(3)11/h5-7H2,1-4H3 |
Clave InChI |
ZCGBRRKLOJPBCY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CC(O1)(C)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


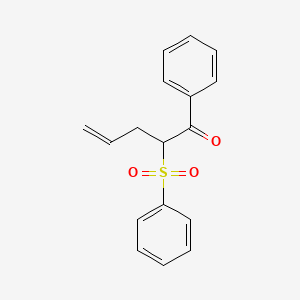

![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
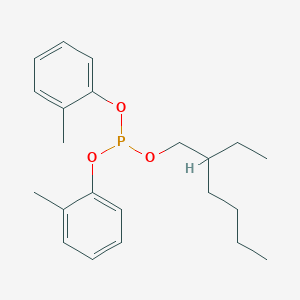
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
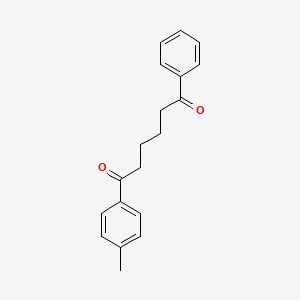
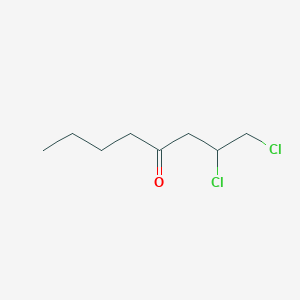
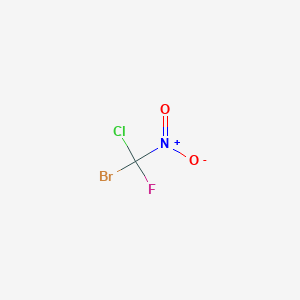
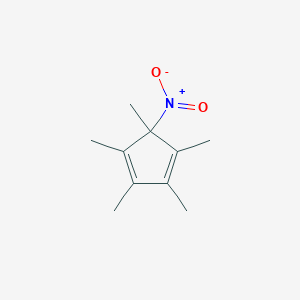
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
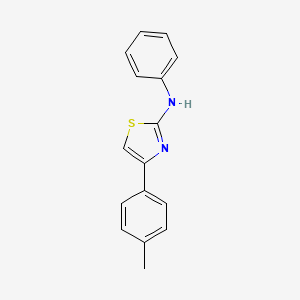
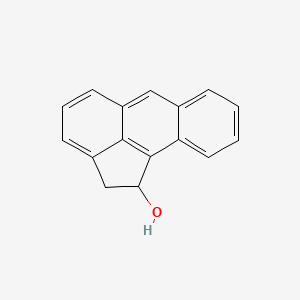
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)

